1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid
Description
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with two fluorine atoms at the C2 position, a chlorine atom at C1, and a carboxylic acid group at C1.
Properties
IUPAC Name |
1-chloro-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXOCSNCMUTQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most widely reported method involves cyclopropanation of 1,1-difluoroethylene (CH₂=CF₂) using dichlorocarbene (CCl₂), generated in situ from chloroform (CHCl₃) and a strong base such as sodium hydroxide (NaOH). The reaction proceeds via a [2+1] cycloaddition mechanism:
- Carbene Generation : Deprotonation of chloroform by NaOH yields trichloromethanide (CCl₃⁻), which eliminates a chloride ion to form dichlorocarbene (CCl₂).
- Cyclopropanation : The electrophilic carbene reacts with the electron-rich double bond of 1,1-difluoroethylene, forming 1-chloro-2,2-difluorocyclopropane.
- Carboxylation : Introduction of carbon dioxide (CO₂) under high pressure (5–10 atm) facilitates nucleophilic attack by the cyclopropane’s tertiary carbon, yielding the carboxylic acid derivative.
Optimization Strategies
- Temperature Control : Maintaining the reaction at –20°C to 0°C prevents carbene dimerization.
- Phase Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances carbene transfer to the organic phase, improving yields to 65–75%.
- CO₂ Pressure : Elevated pressures (≥7 atm) drive carboxylation efficiency, achieving >90% conversion.
Industrial-Scale Adaptation
Continuous flow reactors are employed for large-scale production, enabling precise temperature control and reduced reaction times (2–4 hours vs. 8–12 hours in batch processes).
Dihalocyclopropanation of α,β-Unsaturated Carbonyl Compounds
Methodology
This approach, adapted from fluorocyclopropane synthesis, involves:
- Dihalocyclopropanation : Reaction of α,β-unsaturated esters (e.g., methyl acrylate) with lithium trichloromethanide (CCl₃Li) at –95°C in diethyl ether. The enolate intermediate cyclizes to form 1,1-dichlorocyclopropane-1-carboxylate.
- Selective Fluorination : Treatment with tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) substitutes one chlorine atom with fluorine, yielding 1-chloro-2,2-difluorocyclopropane-1-carboxylate.
- Ester Hydrolysis : Acidic or basic hydrolysis converts the ester to the carboxylic acid.
Key Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Dihalocyclopropanation | –95°C, CCl₃Li, 2 h | 58 |
| Fluorination | TBAF, DMF, rt, 1.5 h | 82 |
| Hydrolysis | 6M HCl, reflux, 3 h | 95 |
Halogen Exchange on Preformed Cyclopropane Derivatives
Fluorination of Dichlorocyclopropanes
Geminal dichlorocyclopropane-1-carboxylic acid derivatives undergo selective fluorination using potassium fluoride (KF) in polar aprotic solvents:
$$ \text{Cl}2\text{C(CCl)}2\text{COOR} + \text{KF} \rightarrow \text{ClF}2\text{C(CCl)}2\text{COOR} + \text{KCl} $$
- Solvent Effects : Dimethyl sulfoxide (DMSO) enhances fluoride nucleophilicity, achieving 70–75% substitution.
- Steric Hindrance : Bulky ester groups (e.g., tert-butyl) favor monofluorination by limiting access to the second chlorine.
Industrial-Scale Synthesis via Continuous Flow Reactors
Process Overview
Industrial protocols optimize the base-induced method for throughput and purity:
- Carbene Generation Unit : Chloroform and NaOH are mixed in a microreactor (residence time: 30 s).
- Cyclopropanation Module : 1,1-Difluoroethylene is introduced at 5°C, with real-time monitoring via FT-IR.
- Carboxylation Chamber : CO₂ is injected at 10 atm, and the product is isolated via vacuum distillation.
Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 68 | 89 |
| Purity (%) | 92 | 99.5 |
| Throughput (kg/day) | 50 | 300 |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Base-Induced | High scalability | Requires high-pressure CO₂ |
| Dihalocyclopropanation | Stereoselective | Low-temperature conditions |
| Halogen Exchange | Modular substrate design | Competing side reactions |
Cost Considerations
- Base-Induced : Low raw material cost (CHCl₃: $0.50/kg) but high energy expenditure for CO₂ compression.
- Dihalocyclopropanation : Expensive reagents (TBAF: $120/g) limit industrial use.
Chemical Reactions Analysis
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted cyclopropane derivatives.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols using standard reagents like potassium permanganate or lithium aluminum hydride.
Ring-Opening Reactions: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Therapeutic Agent Development
Research indicates that 1-chloro-2,2-difluorocyclopropane-1-carboxylic acid is investigated for its potential as a therapeutic agent. It is particularly relevant in the synthesis of inhibitors targeting specific biological pathways, such as those involved in Alzheimer’s disease through the modulation of amyloid-β production .
Biochemistry
Enzymatic Studies
In biochemistry, this compound acts as an analog for studying enzyme mechanisms involving cyclopropane-containing substrates. It is used in enzyme assays to determine kinetic parameters and elucidate enzyme specificity, revealing how fluorine substitution influences enzyme-substrate interactions .
Materials Science
Modification of Material Properties
The compound's incorporation into polymer chains allows for the creation of materials with tailored properties. By introducing difluorinated cyclopropane motifs into polymers, researchers can enhance physical characteristics such as thermal stability and mechanical strength .
Environmental Chemistry
Green Chemistry Applications
Investigations into derivatives of this compound suggest potential uses in environmentally friendly applications such as green solvents or catalysts. Preliminary studies indicate that certain derivatives may serve as viable alternatives to more harmful chemicals, reducing environmental impact .
Agrochemistry
Development of Agrochemicals
In agrochemistry, this compound is employed in synthesizing new classes of herbicides and pesticides. Its incorporation into molecular frameworks allows researchers to assess biological activity against pests and weeds under controlled conditions .
Analytical Chemistry
Standards and Reagents
In analytical chemistry, derivatives of this compound are utilized as standards or reagents in chromatographic methods and mass spectrometry. Its unique mass properties enhance the accuracy and reliability of analytical techniques for complex mixtures .
Nanotechnology
Fabrication of Nanostructures
Research into the use of this compound within nanotechnology focuses on modifying surface properties of nanoparticles or creating nano-sized structures with specific functionalities. The incorporation of difluorocyclopropane rings has shown promise for enhancing the properties of nanostructured materials used in high-tech applications .
Mechanism of Action
The mechanism of action of 1-chloro-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Differences
The chloro derivative differs from its amino analog (DFACC) in the substituent at C1, replacing the amino group (-NH2) with chlorine (-Cl). Key comparisons include:
However, the amino group in DFACC participates in hydrogen bonding and enzyme interactions, which the chloro analog lacks .
Stability and Decomposition Pathways
DFACC decomposes in aqueous solutions via pH-dependent mechanisms, forming 3-fluoro-2-oxobut-3-enoic acid (major product) and a hydrate (minor product) with a half-life of ~4 minutes at neutral pH . The decomposition involves:
- Specific base-catalyzed ring-opening : The conjugate base of DFACC undergoes ring cleavage, producing a β-fluoro carboxy cation intermediate .
- Enzymatic inhibition : DFACC acts as a slow-dissociating inhibitor of ACC deaminase (Ki = 120 ± 40 nM) due to its reversible binding .
In contrast, the chloro analog is expected to exhibit distinct behavior:
Enhanced Leaving Group Ability : Chlorine’s superior leaving group capacity (compared to -NH2) may favor elimination or nucleophilic substitution, leading to faster decomposition.
Different Products : Decomposition could yield chloro-olefins or fluorinated carboxylic acids instead of the keto-acid products observed in DFACC.
Enzymatic Interactions: The absence of an amino group likely eliminates the hydrogen-bonding interactions critical for DFACC’s enzyme inhibition, reducing its affinity for ACC deaminase .
Biological Activity
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is a unique compound characterized by its cyclopropane structure, which is substituted with a chlorine atom and two fluorine atoms, along with a carboxylic acid group. This structural configuration endows the compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of DFACC through various studies and findings.
The molecular formula of DFACC is C4H3ClF2O2. The synthesis typically involves cyclopropanation reactions followed by halogenation and carboxylation. One common method includes reacting 1,1-difluoroethylene with chloroform in the presence of a strong base to form the cyclopropane ring, followed by carboxylation using carbon dioxide under high pressure.
Enzyme Inhibition
DFACC has been studied for its inhibitory effects on specific enzymes, particularly 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. Research indicates that DFACC acts as a slow-dissociating inhibitor of ACC deaminase, exhibiting submicromolar affinity. The compound's mechanism of action involves reversible binding to the enzyme, which alters its activity without permanently inactivating it .
The interaction of DFACC with ACC deaminase suggests that it may stabilize certain conformations of the enzyme or compete with natural substrates. This interaction can be quantitatively analyzed through kinetic studies, which have shown that DFACC influences the rate of enzyme-catalyzed reactions significantly .
Study on Decomposition and Inhibition
In one study, DFACC was found to undergo pH-dependent decomposition, primarily leading to the formation of 3-fluoro-2-oxobut-3-enoic acid. The rate constant for this decomposition was measured at under physiological conditions. When incubated with ACC deaminase, DFACC demonstrated a reversible inhibition profile, indicating its potential utility in modulating enzyme activity in biological systems .
Comparative Analysis
To understand the unique properties of DFACC, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| DFACC | Chlorinated cyclopropane with carboxylic acid | Slow-dissociating inhibitor of ACC deaminase |
| 2,2-Difluorocyclopropane-1-carboxylic acid | Lacks chlorine substituent | Different reactivity profile |
| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | Contains amino group | Enhanced reactivity towards ACC deaminase |
This table illustrates how DFACC’s unique combination of functional groups contributes to its distinct biological activity compared to other cyclopropane derivatives.
Research Applications
The biological activity of DFACC positions it as a promising candidate for further research in various fields:
- Pharmaceutical Development : Investigating its role in drug design targeting specific metabolic pathways.
- Biochemical Research : Understanding enzyme mechanisms and interactions within cellular systems.
- Agricultural Chemistry : Potential applications in developing agrochemicals that modulate plant growth regulators.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid, and how is purity validated?
- Methodological Answer : The synthesis begins with cyclopropanation using difluorocarbene, followed by functional group transformations. For example, a related compound (DFACC) was synthesized via silicon protection of 2-(4'-methoxyphenyl)-2-propen-1-ol, difluorocarbene cyclization, oxidation to a carboxylic acid, and Curtius rearrangement . Purity is validated using NMR, NMR, and ESI-MS to confirm molecular mass and structural integrity. For chloro derivatives, isotopic patterns in mass spectrometry and / coupling in NMR can distinguish impurities .
Q. What decomposition products are observed for this compound in aqueous solutions, and how are they characterized?
- Methodological Answer : In neutral pH, decomposition yields α-keto acids and free halides (e.g., Cl), as observed in analogous difluorocyclopropane derivatives. NMR identifies fluorinated intermediates, while NMR detects ABX spin systems in ring-opened products. For example, DFACC decomposition produced 3-fluoro-2-oxobut-3-enoic acid (75%) and a hydrate (25%), with distinct -coupling constants (e.g., ) . Chloro derivatives may require ion chromatography to track Cl release.
Q. How does pH influence the decomposition kinetics of this compound?
- Methodological Answer : Decomposition is base-catalyzed, with a pH-dependent rate plateauing under alkaline conditions. For DFACC, the pKa of the α-amino group was 5.88, and the maximum first-order rate constant () was . Use NMR to monitor fluorine signal decay at varying pH, and fit data to a kinetic model incorporating acid-base equilibria .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) distinguish between competing decomposition mechanisms (e.g., β-fluorocarbanion vs. direct elimination)?
- Methodological Answer : Compare decomposition rates in HO vs. DO. A normal KIE () supports a rate-limiting proton transfer step (e.g., Mechanism C involving β-fluorocarbanion intermediates). For DFACC, HO produced 3,3-difluoro-2-oxobutanoic acid (15), absent in DO, confirming solvent-derived proton involvement in the transition state . For chloro analogs, track Cl release kinetics and isotopic labeling to differentiate pathways.
Q. What experimental strategies resolve contradictions between proposed decomposition mechanisms (e.g., Mechanisms A–D)?
- Methodological Answer :
- Step 1 : Use NMR to detect transient intermediates (e.g., carbanion 19 in Mechanism C) .
- Step 2 : Synthesize analogs (e.g., N-acetylated derivatives) to test functional group involvement. DFACC’s α-amino group was critical for decomposition, as N-acetylation stabilized the compound .
- Step 3 : Apply stopped-flow kinetics to capture rapid intermediates. For DFACC, lag-phase analysis in enzyme inhibition studies revealed reversible binding kinetics .
Q. How is the inhibitory potency of this compound against ACC deaminase quantified, and what kinetic models apply?
- Methodological Answer : Use NMR to monitor α-ketobutyrate formation in real-time. For DFACC, enzyme activity was measured under substrate saturation (20 mM ACC) with varying inhibitor concentrations. Data were fitted to a slow-binding inhibition model:
where . DFACC showed and . For chloro analogs, adjust for halide-specific effects on enzyme active sites.
Key Research Considerations
- Contradictions in Mechanisms : Mechanism C (β-fluorocarbanion) is favored for DFACC due to negative hyperconjugation stabilization, but Mechanism A (general acid catalysis) may compete in chloro derivatives due to Cl leaving-group effects .
- Experimental Design : Prioritize multi-technique validation (NMR, MS, kinetic assays) to address instability and intermediate detection challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
